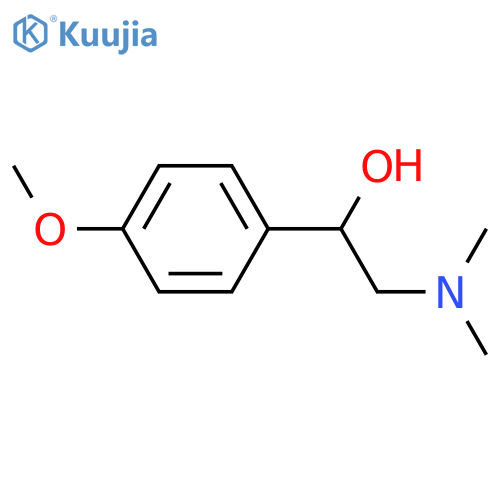Cas no 2970-99-2 (2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol)

2970-99-2 structure
商品名:2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol
2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol 化学的及び物理的性質
名前と識別子
-
- α-[(Dimethylamino)methyl]-p-methoxybenzyl alcohol
- 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol
- alpha-[(Dimethylamino)methyl]-p-methoxybenzyl alcohol
- 2-dimethylamino-1-(4-methoxy-phenyl)-ethanol
- Benzyl alcohol, .alpha.-[(dimethylamino)methyl]-p-methoxy-
- UWKIAYYRGPTMIS-UHFFFAOYSA-N
- Benzenemethanol, .alpha.-[(dimethylamino)methyl]-4-methoxy-
- 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol #
-
- インチ: 1S/C11H17NO2/c1-12(2)8-11(13)9-4-6-10(14-3)7-5-9/h4-7,11,13H,8H2,1-3H3
- InChIKey: UWKIAYYRGPTMIS-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC(=CC=1)OC)CN(C)C
計算された属性
- せいみつぶんしりょう: 195.125928785g/mol
- どういたいしつりょう: 195.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 32.7
2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-383829-0.5g |
2-(dimethylamino)-1-(4-methoxyphenyl)ethan-1-ol |
2970-99-2 | 95% | 0.5g |
$579.0 | 2023-03-02 | |
| 1PlusChem | 1P00BRL8-100mg |
α-[(Dimethylamino)methyl]-p-methoxybenzyl alcohol |
2970-99-2 | 95% | 100mg |
$363.00 | 2025-02-25 | |
| Aaron | AR00BRTK-100mg |
α-[(Dimethylamino)methyl]-p-methoxybenzyl alcohol |
2970-99-2 | 95% | 100mg |
$379.00 | 2025-01-24 | |
| A2B Chem LLC | AF48172-50mg |
α-[(Dimethylamino)methyl]-p-methoxybenzyl alcohol |
2970-99-2 | 95% | 50mg |
$219.00 | 2024-04-20 | |
| 1PlusChem | 1P00BRL8-50mg |
α-[(Dimethylamino)methyl]-p-methoxybenzyl alcohol |
2970-99-2 | 95% | 50mg |
$263.00 | 2025-02-25 | |
| Enamine | EN300-383829-0.1g |
2-(dimethylamino)-1-(4-methoxyphenyl)ethan-1-ol |
2970-99-2 | 95% | 0.1g |
$257.0 | 2023-03-02 | |
| Enamine | EN300-383829-10.0g |
2-(dimethylamino)-1-(4-methoxyphenyl)ethan-1-ol |
2970-99-2 | 95% | 10.0g |
$3191.0 | 2023-03-02 | |
| Enamine | EN300-383829-2.5g |
2-(dimethylamino)-1-(4-methoxyphenyl)ethan-1-ol |
2970-99-2 | 95% | 2.5g |
$1454.0 | 2023-03-02 | |
| Enamine | EN300-383829-0.25g |
2-(dimethylamino)-1-(4-methoxyphenyl)ethan-1-ol |
2970-99-2 | 95% | 0.25g |
$367.0 | 2023-03-02 | |
| Enamine | EN300-383829-0.05g |
2-(dimethylamino)-1-(4-methoxyphenyl)ethan-1-ol |
2970-99-2 | 95% | 0.05g |
$174.0 | 2023-03-02 |
2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol 関連文献
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
2970-99-2 (2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol) 関連製品
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
